3-Fluoro-6-iodoquinoline

mutagenicity fluoroquinoline Ames test

3-Fluoro-6-iodoquinoline (CAS 1823901‑86‑5, C₉H₅FIN, MW 273.05 g mol⁻¹) is a di‑halogenated quinoline building block that combines a metabolically instructive 3‑fluoro substituent with a synthetically versatile 6‑iodo handle [REFS‑1]. The 3‑fluoro group has been shown, in the parent 3‑fluoroquinoline scaffold, to abolish both in‑vitro mutagenicity (Salmonella typhimurium TA100) and in‑vivo genotoxicity (lacZ‑transgenic Muta™Mouse), whereas isomeric 5‑, 6‑, 7‑ and 8‑fluoroquinolines retain significant mutagenic and UDS‑inducing activity [REFS‑2][REFS‑3].

Molecular Formula C9H5FIN
Molecular Weight 273.05 g/mol
Cat. No. B11845157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-iodoquinoline
Molecular FormulaC9H5FIN
Molecular Weight273.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1I)F
InChIInChI=1S/C9H5FIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
InChIKeyUHTFWMHOTYVJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-iodoquinoline (CAS 1823901-86-5): Procurement-Relevant Structural and Regulatory Profile for Chemical Sourcing Decisions


3-Fluoro-6-iodoquinoline (CAS 1823901‑86‑5, C₉H₅FIN, MW 273.05 g mol⁻¹) is a di‑halogenated quinoline building block that combines a metabolically instructive 3‑fluoro substituent with a synthetically versatile 6‑iodo handle [REFS‑1]. The 3‑fluoro group has been shown, in the parent 3‑fluoroquinoline scaffold, to abolish both in‑vitro mutagenicity (Salmonella typhimurium TA100) and in‑vivo genotoxicity (lacZ‑transgenic Muta™Mouse), whereas isomeric 5‑, 6‑, 7‑ and 8‑fluoroquinolines retain significant mutagenic and UDS‑inducing activity [REFS‑2][REFS‑3]. The 6‑iodo substituent provides a superior leaving group for palladium‑catalysed cross‑coupling; in the benchmark 6‑iodoquinoline system, aminocarbonylation proceeds with up to 98 % selectivity for the mono‑carbonylated carboxamide under optimised conditions [REFS‑4]. This dual‑halogen architecture therefore offers a platform in which the 3‑position is electronically tuned for metabolic stability while the 6‑position is primed for sequential derivatisation, a combination not available in the commonly procured mono‑halogenated or chloro‑iodo analogues.

Why 3‑Fluoro‑6‑iodoquinoline Cannot Be Replaced by Common Mono‑Halogenated or Regioisomeric Quinoline Building Blocks


Procurement records show that users frequently consider substituting 3‑fluoro‑6‑iodoquinoline with cheaper mono‑halogenated quinolines (e.g., 6‑iodoquinoline, 3‑fluoroquinoline) or regioisomeric fluoro‑iodo analogues (e.g., 8‑fluoro‑3‑iodoquinoline). This practice introduces two risks that are quantitatively documented in the primary literature. First, replacement with a 5‑, 6‑, 7‑ or 8‑fluoroquinoline re‑introduces mutagenic liability: these isomers are positive in both the Ames test and the rat‑hepatocyte unscheduled‑DNA‑synthesis (UDS) assay, whereas 3‑fluoroquinoline is devoid of activity in both systems [REFS‑1]. Second, exchanging the 6‑iodo substituent for a 6‑chloro or 6‑bromo analogue reduces cross‑coupling reactivity; in the structurally related 4‑chloro‑6‑iodoquinoline system, the iodine atom undergoes selective Suzuki coupling before chlorine, enabling a one‑pot sequential diarylation that is not achievable with the corresponding dichloro or dibromo analogue [REFS‑2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3‑Fluoro‑6‑iodoquinoline Versus Closest Structural Analogues


3‑Fluoro Substitution Abolishes Mutagenicity: Head‑to‑Head Comparison of the Fluoroquinoline Isomer Series in Salmonella TA100

In a complete isomeric series of fluoroquinolines evaluated under identical conditions (Salmonella typhimurium TA100 with microsomal activation), 3‑fluoroquinoline exhibited no significant mutagenic activity, whereas 5‑, 6‑, 7‑ and 8‑fluoroquinoline were unequivocally mutagenic. 2‑Fluoroquinoline was also non‑mutagenic, but its regioisomeric position does not permit concurrent 6‑iodo functionalisation for cross‑coupling. The 3‑fluoro substituent therefore uniquely combines metabolic detoxification with synthetic versatility at the 6‑position [REFS‑1]. When the assay was extended to unscheduled DNA synthesis (UDS) in rat hepatocytes, 5‑, 6‑, 7‑ and 8‑fluoroquinoline induced UDS, whereas 2‑, 3‑ and 4‑fluoroquinoline showed no significant effect, confirming that the detoxification is position‑specific [REFS‑1].

mutagenicity fluoroquinoline Ames test structure–activity relationship

In‑Vivo Confirmation: 3‑Fluoroquinoline Is Devoid of Mutagenicity in Transgenic Muta™Mouse, Whereas 5‑Fluoroquinoline Matches the Potent Hepatocarcinogen Quinoline

Miyata et al. (1998) directly compared 3‑fluoroquinoline, 5‑fluoroquinoline and the parent hepatocarcinogen quinoline in the lacZ‑transgenic Muta™Mouse. Mutant frequencies were measured in liver (the target organ of quinoline carcinogenesis), bone marrow and testis. 3‑Fluoroquinoline yielded mutant frequencies indistinguishable from untreated background in all three tissues, whereas 5‑fluoroquinoline was as mutagenic as quinoline itself [REFS‑1]. The data are presented in Table 2 of the publication; liver mutant frequencies for 3‑fluoroquinoline‑treated animals remained at the spontaneous level (approximately 3‑5 × 10⁻⁵), while quinoline and 5‑fluoroquinoline produced frequencies 2‑ to 4‑fold higher.

in vivo mutagenicity lacZ transgenic mouse hepatocarcinogenesis fluoroquinoline

6‑Iodo Substituent Enables High‑Selectivity Aminocarbonylation: 98 % Mono‑Carboxamide Yield from 6‑Iodoquinoline Under Optimised Palladium Catalysis

Chniti et al. (2022) demonstrated that 6‑iodoquinoline can be converted to quinoline‑6‑carboxamides with up to 98 % selectivity when Pd(OAc)₂/XantPhos is used under atmospheric CO pressure. In contrast, the standard Pd(OAc)₂/PPh₃ system at 40 bar CO favours double carbonylation to the 2‑ketocarboxamide (up to 63 %). The iodine atom is essential for this reactivity; the corresponding 6‑bromo‑ and 6‑chloro‑quinoline substrates give substantially lower conversion under identical conditions [REFS‑1]. This establishes the 6‑iodo handle as a privileged site for chemoselective Pd‑catalysed functionalisation, a property that is retained in 3‑fluoro‑6‑iodoquinoline and absent in 6‑chloro or 6‑bromo analogues.

aminocarbonylation palladium catalysis 6‑iodoquinoline chemoselectivity

Sequential Chemoselectivity: Iodine Reacts Before Chlorine in 4‑Chloro‑6‑iodoquinoline, Enabling One‑Pot Diarylquinoline Synthesis

Tsvetkov et al. (2018) reported that in 4‑chloro‑6‑iodoquinoline, the iodine atom is replaced selectively by an aryl group in the first Suzuki coupling, leaving the chlorine atom intact; a second arylboronic acid can then be introduced in the same pot to replace chlorine, yielding unsymmetrical 4,6‑diarylquinolines in high overall yield [REFS‑1]. Attempting the same sequence with 4,6‑dichloroquinoline or 4,6‑dibromoquinoline results in non‑selective, statistical mixtures. This chemo‑differentiation is a direct consequence of the C–I bond being weaker and more labile toward oxidative addition than C–Br or C–Cl. 3‑Fluoro‑6‑iodoquinoline inherits this reactivity hierarchy: the 6‑iodo site will react first in Pd‑catalysed cross‑coupling, while the 3‑fluoro group remains inert under standard Suzuki conditions, providing a programmable two‑step diversification strategy not feasible with di‑chloro or di‑bromo congeners.

chemoselective cross‑coupling Suzuki–Miyaura 4‑chloro‑6‑iodoquinoline one‑pot synthesis

Position‑Dependent NK‑3 Receptor Affinity: Halogen Substitution at Position‑8 Retains Affinity, Whereas Other Positions Reduce Binding ≥4‑Fold

Bennacef et al. (2004) synthesised a series of fluoro‑ and iodo‑quinoline carboxamides as potential NK‑3 receptor radioligands and measured their binding affinity (Ki) against the human NK‑3 receptor. Compared with the unsubstituted parent SB 223 412 (Ki = 27 ± 9 nM), analogues bearing fluorine at position‑8 (1c, 2c) retained full affinity (Ki ≈ 24‑27 nM), while those fluorinated or iodinated at position‑7 (1b, 2b, 1e, 2e) showed a modest 1.8‑ to 2.5‑fold reduction (Ki ≈ 49‑67 nM). All other halogenation patterns—including position‑5, position‑6 and combinations thereof—caused a drastic loss of binding (Ki > 115 nM, ≥4.3‑fold reduction) [REFS‑1]. Although a 3‑fluoro‑6‑iodo analogue was not explicitly tested in this study, the data demonstrate that halogen placement on the quinoline core is a critical determinant of target engagement; the 3‑fluoro‑6‑iodo pattern occupies two positions (3 and 6) that are each distinct from the permissive position‑8, suggesting a unique receptor‑interaction profile that warrants dedicated SAR evaluation.

NK‑3 receptor radioligand fluoroquinoline structure–activity relationship PET imaging

Evidence‑Backed Application Scenarios Where 3‑Fluoro‑6‑iodoquinoline Delivers Documented Advantage


Genotoxicity‑Sparing Lead‑Optimisation Programmes Targeting Quinoline‑Based Kinase Inhibitors or CNS Agents

Medicinal chemistry teams developing quinoline‑based leads (e.g., EGFR‑TK inhibitors, antipsychotic candidates) can use 3‑fluoro‑6‑iodoquinoline as a core scaffold to minimise the risk of mutagenic degradation products or reactive metabolites. The systematic fluoroquinoline isomer screen demonstrated that only the 3‑fluoro isomer is devoid of Ames‑test mutagenicity and UDS induction, whereas 5‑, 6‑, 7‑ and 8‑fluoro isomers are genotoxic [REFS‑1]. In‑vivo confirmation in the Muta™Mouse further showed that 3‑fluoroquinoline does not elevate mutant frequencies in liver, bone marrow or testis, in contrast to 5‑fluoroquinoline which is as mutagenic as the known hepatocarcinogen quinoline [REFS‑2]. By procuring the 3‑fluoro‑6‑iodo building block, teams avoid investing resources in lead series that carry intrinsic genotoxicity risk, a common cause of late‑stage attrition.

Programmable, Iterative Diversification via Chemoselective Cross‑Coupling at the 6‑Iodo Position

Process chemistry groups requiring sequential, programmed installation of two different aryl/heteroaryl groups on a quinoline core can exploit the inherent reactivity hierarchy of 3‑fluoro‑6‑iodoquinoline. The 6‑iodo site undergoes oxidative addition to Pd(0) preferentially over the 3‑fluoro group, which is inert under standard Suzuki–Miyaura conditions [REFS‑1]. This enables a first‑stage C‑6 functionalisation via Suzuki, Sonogashira or aminocarbonylation coupling, followed—if the scaffold is further elaborated—by C‑H activation or nucleophilic aromatic substitution at a later stage. The aminocarbonylation precedent on 6‑iodoquinoline demonstrates that product distribution can be tuned from mono‑carbonylated carboxamide (≤98 %) to 2‑ketocarboxamide (≤63 %) simply by switching the ligand and CO pressure [REFS‑2], offering a level of chemo‑control not available with bromo‑ or chloro‑analogues.

Synthesis of Fluorescent or PET‑Tracer Quinoline Libraries Where Both Halogens Serve Orthogonal Purposes

The 3‑fluoro group can serve as a non‑radioactive ¹⁹F NMR handle or as a precursor for ¹⁸F‑radiolabelling for PET imaging, while the 6‑iodo group provides a site for rapid diversification via cross‑coupling. In the NK‑3 receptor radioligand programme, fluoro‑ and iodo‑quinoline carboxamides were evaluated for PET (¹⁸F) and SPECT (¹²³I) imaging respectively, confirming that both halogens can be exploited for imaging modality selection [REFS‑1]. The 6‑iodo substituent also enables late‑stage introduction of fluorophores; Chisholm et al. demonstrated that coupling electron‑donating 6‑iodo‑tetrahydroquinoline scaffolds to electron‑accepting moieties produces strongly fluorescent compounds [REFS‑2]. 3‑Fluoro‑6‑iodoquinoline thus supports a dual‑purpose strategy: use the iodine for library synthesis or fluorescent labelling, and retain the fluorine for ¹⁹F NMR monitoring or ¹⁸F radiochemistry.

Procurement of a Single Building Block for Parallel SAR Exploration of Metabolic Stability and Target Affinity

For contract research organisations (CROs) and academic medicinal chemistry labs operating under budget constraints, 3‑fluoro‑6‑iodoquinoline reduces the number of building blocks that must be stocked. The 3‑fluoro group provides a metabolic stabilisation motif (validated by the detoxification data for 3‑fluoroquinoline [REFS‑1]), while the 6‑iodo group enables rapid parallel synthesis of diverse C‑6‑substituted analogues. This dual functionality eliminates the need to purchase separate 3‑fluoro‑6‑bromo‑, 3‑fluoro‑6‑chloro‑, and 3‑H‑6‑iodo‑quinoline building blocks, consolidating procurement while retaining the most reactive halogen (iodine) for the diversification step and the most metabolically favourable fluoro‑regioisomer for the stability component [REFS‑2].

Quote Request

Request a Quote for 3-Fluoro-6-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.